N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide, also known as A-836,339, is a chemical compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down anandamide, which is a naturally occurring endocannabinoid in the body. Anandamide is known to have analgesic and anti-inflammatory effects, and FAAH inhibitors like A-836,339 can increase the levels of anandamide in the body, leading to potential therapeutic benefits.
Wirkmechanismus
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide works by inhibiting FAAH, which is responsible for breaking down anandamide in the body. By inhibiting FAAH, N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide can increase the levels of anandamide, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide has been shown to increase the levels of anandamide in the body, which can lead to potential therapeutic effects. Anandamide is known to have analgesic and anti-inflammatory effects, and it also plays a role in regulating mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide in lab experiments is that it is a selective FAAH inhibitor, meaning that it specifically targets FAAH without affecting other enzymes. This can help researchers better understand the role of FAAH in various conditions. However, one limitation of using N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide is that it may not fully replicate the effects of endocannabinoids in the body, as it only targets one specific pathway.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide. One area of interest is its potential therapeutic effects in pain and inflammation. Further studies are needed to determine the optimal dosing and administration of N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide for these conditions. Additionally, N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide may have potential therapeutic effects in other conditions, such as anxiety and depression, and further studies are needed to explore these potential benefits. Finally, N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide may also be studied in combination with other drugs or therapies to enhance its effects.
Synthesemethoden
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzylamine with 3-bromopropyl isopropyl ether, followed by the reaction with ethanediamine. The resulting product is then purified through column chromatography to obtain N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide.
Wissenschaftliche Forschungsanwendungen
N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide has been studied for its potential therapeutic effects in various conditions, including pain, anxiety, and inflammation. In preclinical studies, N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, N-(3-isopropoxypropyl)-N'-(2-methoxyphenyl)ethanediamide has been studied for its potential anti-inflammatory effects in animal models of inflammation.
Eigenschaften
IUPAC Name |
N'-(2-methoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11(2)21-10-6-9-16-14(18)15(19)17-12-7-4-5-8-13(12)20-3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZCZEGFWSDGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-methoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.